N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(1,3-dioxoisoindolin-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth and proliferation .
Mode of Action
The compound interacts with Protein Kinase CK2, inhibiting its activity .
Biochemical Pathways
The inhibition of Protein Kinase CK2 can affect multiple biochemical pathways. CK2 is involved in cell cycle control, gene expression, and protein synthesis, among other processes . Therefore, the inhibition of CK2 can lead to changes in these pathways, potentially leading to effects such as slowed cell growth or altered gene expression .
Pharmacokinetics
The compound’s molecular weight (as indicated by its linear formula: c10h8n2o3 ) suggests that it may have reasonable bioavailability
Result of Action
The inhibition of Protein Kinase CK2 by this compound could lead to a variety of cellular effects. Given CK2’s role in cell growth and proliferation, one potential effect could be a slowing of these processes . .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-3-2-10-24(12-13)30(28,29)16-7-4-14(5-8-16)19(25)22-15-6-9-17-18(11-15)21(27)23-20(17)26/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,25)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBMXIOZYUBLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.